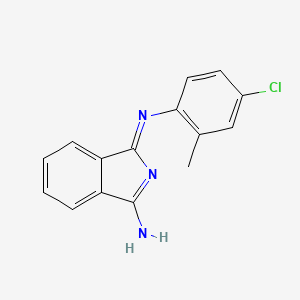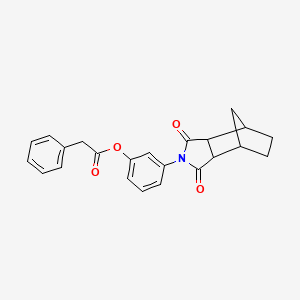
(Z)-4-chloro-N-(3-iminoisoindolin-1-ylidene)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-cloro-N-(3-iminoisoindolin-1-ilideno)-2-metil-anilina es un compuesto químico que pertenece a la clase de las isoindolin-1-iminas. Este compuesto ha llamado la atención por sus posibles aplicaciones en diversos campos, como la química medicinal y la ciencia de los materiales. Su estructura única, caracterizada por la presencia de un grupo cloro y una porción iminoisoindolinilideno, contribuye a sus distintivas propiedades químicas y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (Z)-4-cloro-N-(3-iminoisoindolin-1-ilideno)-2-metil-anilina se puede lograr a través de una reacción de condensación de múltiples componentes. Un método común implica la reacción de 2-cianobenzaldehído, una amina y 3-metil-1H-pirazol-5(4H)-ona en condiciones de reflujo en etanol. Este procedimiento de una sola olla sin catalizador proporciona excelentes rendimientos (85-95%) y es eficiente y conveniente .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para (Z)-4-cloro-N-(3-iminoisoindolin-1-ilideno)-2-metil-anilina no están bien documentados, el enfoque general implica escalar los métodos de síntesis de laboratorio. Esto normalmente incluye la optimización de las condiciones de reacción, como la temperatura, el solvente y las concentraciones de los reactivos, para lograr mayores rendimientos y pureza a escala industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
(Z)-4-cloro-N-(3-iminoisoindolin-1-ilideno)-2-metil-anilina se somete a diversas reacciones químicas, que incluyen:
Adición nucleofílica: El grupo imino puede participar en reacciones de adición nucleofílica.
Reacciones de sustitución: El grupo cloro puede ser sustituido por otros nucleófilos.
Reacciones de condensación: El compuesto puede sufrir reacciones de condensación con otros compuestos que contienen carbonilo.
Reactivos y condiciones comunes
Adición nucleofílica: Los reactivos comunes incluyen reactivos de Grignard y compuestos de organolitio.
Reacciones de sustitución: Los reactivos típicos son nucleófilos como aminas, tioles y alcóxidos.
Reacciones de condensación: Los reactivos incluyen aldehídos, cetonas y otros compuestos carbonílicos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la adición nucleofílica puede producir diversos derivados sustituidos, mientras que las reacciones de sustitución pueden producir una gama de análogos cloro-sustituidos.
Aplicaciones Científicas De Investigación
(Z)-4-cloro-N-(3-iminoisoindolin-1-ilideno)-2-metil-anilina tiene varias aplicaciones de investigación científica:
Ciencia de los materiales: La estructura única del compuesto lo convierte en un candidato para desarrollar nuevos materiales con propiedades electrónicas y ópticas específicas.
Investigación biológica: Sus efectos antiproliferativos son de interés en la investigación del cáncer.
Mecanismo De Acción
El mecanismo de acción de (Z)-4-cloro-N-(3-iminoisoindolin-1-ilideno)-2-metil-anilina implica su interacción con objetivos moleculares y vías específicas:
Antagonismo del receptor NMDA selectivo de NR2B: El compuesto se une a la subunidad NR2B del receptor NMDA, inhibiendo su actividad y potencialmente proporcionando efectos neuroprotectores.
Inhibición del receptor de trombina: Inhibe el receptor de trombina (PAR-1), que desempeña un papel en la agregación plaquetaria y la trombosis.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de isoindolin-1-imina: Compuestos como el 2-(3-iminoisoindolin-1-ilideno)malononitrilo y la 2-((3-iminoisoindolin-1-ilideno)amino)benzamida comparten similitudes estructurales con (Z)-4-cloro-N-(3-iminoisoindolin-1-ilideno)-2-metil-anilina
Singularidad
(Z)-4-cloro-N-(3-iminoisoindolin-1-ilideno)-2-metil-anilina es única debido a la presencia del grupo cloro y la disposición específica de sus grupos funcionales
Propiedades
Fórmula molecular |
C15H12ClN3 |
|---|---|
Peso molecular |
269.73 g/mol |
Nombre IUPAC |
3-(4-chloro-2-methylphenyl)iminoisoindol-1-amine |
InChI |
InChI=1S/C15H12ClN3/c1-9-8-10(16)6-7-13(9)18-15-12-5-3-2-4-11(12)14(17)19-15/h2-8H,1H3,(H2,17,18,19) |
Clave InChI |
MLLDCINREPVMGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)N=C2C3=CC=CC=C3C(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622705.png)
![7-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622707.png)
![methyl 2-{3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622713.png)
![ethyl 2-[(4E)-4-(3,4-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622718.png)
![6-Amino-4-(4-bromophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11622723.png)
![N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11622729.png)
![N-ethyl-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B11622730.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11622736.png)
![(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11622739.png)
![2-[(2-hydroxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622743.png)

![4-[4-(4-Fluorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11622755.png)

